Cas no 68054-26-2 (2,3,5,6-Tetrachloropyridine-4-carboxaldehyde)

2,3,5,6-Tetrachloropyridine-4-carboxaldehyde is a chlorinated pyridine derivative with a reactive aldehyde functional group at the 4-position. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. Its high degree of chlorination enhances stability and reactivity, making it suitable for further functionalization through nucleophilic addition or condensation reactions. The aldehyde group offers a convenient handle for derivatization, enabling the synthesis of heterocyclic compounds or complex molecular architectures. Its well-defined structure and consistent purity ensure reliable performance in research and industrial applications. Proper handling is advised due to its potential reactivity and toxicity.
2,3,5,6-Tetrachloropyridine-4-carboxaldehyde structure
68054-26-2 structure
Product Name:2,3,5,6-Tetrachloropyridine-4-carboxaldehyde
CAS No:68054-26-2
MF:C6HCl4NO
MW:244.890237569809
CID:502971
PubChem ID:2762999
Update Time:2025-05-19

2,3,5,6-Tetrachloropyridine-4-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,3,5,6-Tetrachloroisonicotinaldehyde
    • 2,3,5,6-tetrachloropyridine-4-carbaldehyde
    • 2,3,5,6-Tetrachloropyridine-4-carboxaldehyde
    • 4-Pyridinecarboxaldehyde,2,3,5,6-tetrachloro-
    • 2,3,4,5-TETRA-O-ACETYL-D-XYLONONITRILE
    • 2,3,5,6-Tetrachloro-4-pyridinecarboxaldehyde
    • 2,3,5,6-Tetrachlorpyridin-4-carbaldehyd
    • tetrachloro-pyridine-4-carbaldehyde
    • AKOS015891634
    • FT-0646473
    • DTXSID40376650
    • A835991
    • 68054-26-2
    • Inchi: 1S/C6HCl4NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h1H
    • InChI Key: QSXFGJSLCCZMET-UHFFFAOYSA-N
    • SMILES: ClC1C(=NC(=C(C=1C=O)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 242.88100
  • Monoisotopic Mass: 242.881
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30A^2
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.723
  • Boiling Point: 302.6ºC at 760 mmHg
  • Flash Point: 136.8 ºC
  • Refractive Index: 1.631
  • PSA: 29.96000
  • LogP: 3.50770

2,3,5,6-Tetrachloropyridine-4-carboxaldehyde Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,3,5,6-Tetrachloropyridine-4-carboxaldehyde Pricemore >>

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2,3,5,6-Tetrachloropyridine-4-carboxaldehyde Related Literature

Additional information on 2,3,5,6-Tetrachloropyridine-4-carboxaldehyde

Introduction to 2,3,5,6-Tetrachloropyridine-4-carboxaldehyde (CAS No. 68054-26-2) and Its Emerging Applications in Chemical Biology

2,3,5,6-Tetrachloropyridine-4-carboxaldehyde, identified by the chemical compound identifier CAS No. 68054-26-2, is a highly reactive heterocyclic aldehyde that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely prevalent in natural products and synthetic molecules. The presence of multiple chlorine substituents on the pyridine ring imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The structural motif of 2,3,5,6-Tetrachloropyridine-4-carboxaldehyde features a carboxaldehyde functional group at the 4-position of the pyridine ring, which serves as a versatile handle for further chemical modifications. This reactivity has been exploited in various synthetic strategies, including condensation reactions with amines to form Schiff bases, and nucleophilic additions to yield more complex derivatives. The compound’s ability to participate in such transformations has made it a staple in medicinal chemistry libraries and a key intermediate in the synthesis of pharmacologically relevant molecules.

Recent advancements in the field of drug discovery have highlighted the importance of halogenated pyridines as privileged scaffolds. Studies have demonstrated that the electron-withdrawing nature of chlorine atoms can enhance binding affinity to biological targets, while also influencing metabolic stability and pharmacokinetic profiles. 2,3,5,6-Tetrachloropyridine-4-carboxaldehyde exemplifies this trend, with its multiple chlorine substituents potentially contributing to strong interactions with proteins and enzymes.

In particular, research has shown that derivatives of this compound exhibit promising activity against various therapeutic targets. For instance, modifications at the 2- and 6-positions have been explored to develop inhibitors of kinases and other enzymes implicated in cancer progression. The aldehyde group at the 4-position provides a facile entry point for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and lipophilicity. These attributes are critical for optimizing drug-like characteristics and improving oral bioavailability.

The utility of 2,3,5,6-Tetrachloropyridine-4-carboxaldehyde extends beyond its role as a building block for small-molecule drugs. It has also been employed in materials science applications, where its halogenated structure contributes to enhanced thermal stability and electronic conductivity in organic semiconductors. Additionally, the compound’s reactivity with transition metals has been leveraged in catalytic processes aimed at synthesizing more complex organic frameworks.

From a synthetic chemistry perspective, CAS No. 68054-26-2 offers a unique platform for exploring novel reaction pathways. The combination of chlorination and aldehyde functionality allows for diverse functional group interconversions, enabling access to structurally diverse libraries of compounds. This flexibility has been harnessed in high-throughput screening campaigns to identify lead compounds for further optimization.

One particularly noteworthy application lies in the development of chemoattractant analogs for immunological research. Pyridine-based compounds have been shown to modulate immune cell migration by interacting with specific G-protein coupled receptors (GPCRs). By leveraging the structural features of 2,3,5,6-Tetrachloropyridine-4-carboxaldehyde, researchers have designed molecules capable of selectively targeting immune pathways without off-target effects.

The growing interest in green chemistry principles has also influenced how this compound is utilized. Efforts have been made to develop more sustainable synthetic routes that minimize waste generation and hazardous byproducts. These initiatives align with broader industry trends toward environmentally conscious methodologies while maintaining high standards of chemical purity and yield.

Looking ahead,2,3,5,6-Tetrachloropyridine-4-carboxaldehyde is poised to remain a cornerstone in medicinal chemistry due to its versatility and reactivity. As computational methods advance,CAS No. 68054-26-2 will likely be incorporated into virtual screening protocols to accelerate drug discovery efforts across multiple therapeutic areas. Its role as both an intermediate and an active molecule underscores its significance in modern chemical biology research.

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